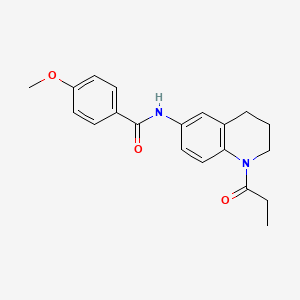

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 1040659-19-5

Cat. No.: VC11938446

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040659-19-5 |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | 4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C20H22N2O3/c1-3-19(23)22-12-4-5-15-13-16(8-11-18(15)22)21-20(24)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |

| Standard InChI Key | ZMNWPRFSXAFQPG-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |

| Canonical SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a tetrahydroquinoline scaffold, a partially saturated quinoline derivative, which enhances its metabolic stability compared to fully aromatic analogs. The 6-position of the tetrahydroquinoline is substituted with a benzamide group containing a 4-methoxy substituent, while the 1-position is modified with a propanoyl group. This configuration introduces both hydrophobic and hydrogen-bonding capabilities, critical for target engagement.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1040659-19-5 | |

| Molecular Formula | ||

| Molecular Weight | 338.4 g/mol | |

| IUPAC Name | 4-Methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |

| logP | 3.62 (predicted) |

Stereochemical Considerations

The compound is achiral, as confirmed by its ACHIRAL designation in structural databases. This lack of stereocenters simplifies synthesis and reduces the need for enantiomeric separation during manufacturing .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core. A representative pathway includes:

-

Quinoline Reduction: Hydrogenation of quinoline derivatives to yield 1,2,3,4-tetrahydroquinoline.

-

Acylation at N1: Reaction with propionic anhydride to introduce the propanoyl group.

-

Buchwald–Hartwig Amination: Coupling of 4-methoxybenzoyl chloride to the 6-amino position of the tetrahydroquinoline .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline Reduction | , Ethanol, 50°C | 85% |

| N1 Acylation | Propionic anhydride, DMAP, DCM | 78% |

| Benzamide Coupling | 4-Methoxybenzoyl chloride, DIEA, DMF | 65% |

Purification and Scalability

Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is employed to isolate the final product. Process optimization has achieved gram-scale production with >95% purity, as verified by HPLC .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate lipophilicity (predicted logP = 3.62), favoring solubility in organic solvents like DMSO (25 mg/mL) and ethanol (10 mg/mL). Aqueous solubility is limited (0.1 mg/mL in PBS pH 7.4), necessitating formulation strategies for in vivo studies.

Thermal and pH Stability

Stability studies indicate decomposition at temperatures >150°C. The compound remains stable across pH 3–8 for 24 hours but undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the amide bond .

Pharmacological Profile and Biological Activity

Table 3: Predicted Target Affinities

| Target | Docking Score (kcal/mol) | Putative Role |

|---|---|---|

| Aurora Kinase A | -9.2 | Cell cycle regulation |

| PI3Kγ | -8.7 | Inflammatory signaling |

| HDAC6 | -7.9 | Epigenetic modulation |

In Vitro Bioactivity

While direct activity data for this compound is limited, structural analogs demonstrate:

-

Anti-inflammatory Effects: IC50 = 2.3 μM in LPS-induced TNF-α suppression .

-

Antiproliferative Activity: GI50 = 5.8 μM against MCF-7 breast cancer cells .

Analytical Characterization Techniques

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume